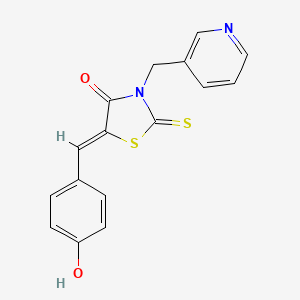
3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione is a derivative of 1,4-naphthoquinone, a compound known for its diverse biological properties and applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione typically involves the functionalization of 1,4-naphthoquinone. One common method is the Friedel-Crafts acylation reaction, where 1,4-naphthoquinone reacts with 3-chloro-2,4-pentanedione in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃). The reaction is carried out under anhydrous conditions to prevent hydrolysis of the catalyst .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and column chromatography are employed to isolate the desired product .
化学反応の分析
Types of Reactions
3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione undergoes various chemical reactions, including:
Oxidation: The quinone moiety can be further oxidized to form more complex structures.
Reduction: Reduction of the quinone ring can yield hydroquinone derivatives.
Substitution: The chloro substituent can be replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are used.
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are employed.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN₃) or thiourea under mild conditions.
Major Products Formed
Oxidation: Formation of more oxidized quinone derivatives.
Reduction: Production of hydroquinone derivatives.
Substitution: Formation of various substituted naphthoquinone derivatives.
科学的研究の応用
3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione has several applications in scientific research:
作用機序
The mechanism of action of 3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione involves its interaction with cellular components. The quinone moiety can undergo redox cycling, generating reactive oxygen species (ROS) that can induce oxidative stress in cells. This oxidative stress can lead to cell death, making the compound a potential anticancer and antimicrobial agent . The chloro substituent and dioxopentan-3-yl group may enhance its ability to penetrate cell membranes and interact with intracellular targets .
類似化合物との比較
Similar Compounds
1,4-Naphthoquinone: The parent compound, known for its redox properties and biological activities.
2-Chloro-1,4-naphthoquinone: Similar structure but lacks the dioxopentan-3-yl group, affecting its reactivity and applications.
Juglone (5-hydroxy-1,4-naphthoquinone): A natural derivative with hydroxyl substitution, known for its antimicrobial properties.
Uniqueness
3-Chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione is unique due to the presence of both a chloro substituent and a dioxopentan-3-yl group.
特性
IUPAC Name |
3-chloro-4-(2,4-dioxopentan-3-yl)naphthalene-1,2-dione |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClO4/c1-7(17)11(8(2)18)12-9-5-3-4-6-10(9)14(19)15(20)13(12)16/h3-6,11H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNZRFKFFKPDCLU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(C1=C(C(=O)C(=O)C2=CC=CC=C21)Cl)C(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![5-[(4-Chlorophenyl)iminomethyl]-1-(4-fluorophenyl)-6-hydroxy-2-sulfanylidenepyrimidin-4-one](/img/structure/B5094882.png)

![1-[3-[Methyl(propyl)sulfamoyl]benzoyl]piperidine-4-carboxylic acid](/img/structure/B5094899.png)

![5-[[4-(3,4-Dichlorophenyl)-1,3-thiazol-2-yl]amino]-5-oxopentanoic acid](/img/structure/B5094908.png)
![5-[4-(allyloxy)-3-methoxybenzylidene]-1-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5094911.png)
![4-[[1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-4H-pyrazol-4-yl]diazenyl]benzoic acid](/img/structure/B5094918.png)
![5-methyl-7-(2-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B5094927.png)
![dimethyl 4,4'-{1,4-piperazinediylbis[(2-hydroxy-3,1-propanediyl)oxy]}dibenzoate](/img/structure/B5094937.png)
![N,N-dimethyl-4-[4-(phenylamino)phthalazin-1-yl]benzamide](/img/structure/B5094938.png)

![N-[2-chloro-5-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-2-methyl-3-nitrobenzamide](/img/structure/B5094965.png)
![N-methyl-N-(2-phenoxyethyl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B5094967.png)
![2-[4-(1-adamantyl)phenoxy]-N-[2-(dimethylamino)ethyl]acetamide hydrochloride](/img/structure/B5094970.png)
